molecular formula C6H5BrN4 B566837 7-Bromo-1H-pyrazolo[4,3-c]pyridin-3-amine CAS No. 1357945-96-0

7-Bromo-1H-pyrazolo[4,3-c]pyridin-3-amine

Cat. No.: B566837
CAS No.: 1357945-96-0
M. Wt: 213.038
InChI Key: FNKGCJSEOZGWOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-1H-pyrazolo[4,3-c]pyridin-3-amine is a heterocyclic compound featuring a fused pyrazole-pyridine core with a bromine substituent at position 7 and an amine group at position 3. Its molecular formula is C₆H₅BrN₄, with a molecular weight of 213.03 g/mol (CAS: 900863-28-7 for the 4-bromo isomer; note that the 7-bromo isomer is structurally distinct) . The bromine atom enhances electrophilic substitution reactivity, making it a versatile intermediate in medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling reactions. The amine group facilitates further derivatization, enabling its integration into bioactive molecules targeting kinases, receptors, and antimicrobial agents .

Properties

IUPAC Name

7-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c7-4-2-9-1-3-5(4)10-11-6(3)8/h1-2H,(H3,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNKGCJSEOZGWOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C=N1)Br)NN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1H-pyrazolo[4,3-c]pyridin-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-bromopyridine with hydrazine derivatives under acidic conditions to form the pyrazole ring . The reaction is usually carried out in solvents like ethanol or acetic acid at elevated temperatures.

Industrial Production Methods

Industrial production of 7-Bromo-1H-pyrazolo[4,3-c]pyridin-3-amine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized conditions to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1H-pyrazolo[4,3-c]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 7-azido-1H-pyrazolo[4,3-c]pyridin-3-amine .

Scientific Research Applications

7-Bromo-1H-pyrazolo[4,3-c]pyridin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-1H-pyrazolo[4,3-c]pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

4-Bromo-1H-pyrazolo[4,3-c]pyridin-3-amine

  • Structure : Bromine at position 4, amine at position 3.
  • Properties : Molecular weight 213.03 g/mol (CAS: 900863-28-7) .
  • Applications : Used in TLR7-9 antagonist development for autoimmune diseases .
  • Key Difference : Regiochemical placement of bromine alters electronic distribution, affecting reactivity in cross-coupling reactions compared to the 7-bromo isomer.

7-Bromo-1H-pyrazolo[3,4-c]pyridine

  • Structure : Pyrazolo[3,4-c]pyridine core with bromine at position 6.
  • Properties : Molecular weight 198.02 g/mol (CAS: 1256821-58-5) .

Table 1: Structural Comparison of Brominated Pyrazolopyridines

Compound Core Structure Bromine Position Amine Position Molecular Weight (g/mol) Key Applications
7-Bromo-1H-pyrazolo[4,3-c]pyridin-3-amine Pyrazolo[4,3-c]pyridine 7 3 213.03 Kinase inhibitors, antimicrobials
4-Bromo-1H-pyrazolo[4,3-c]pyridin-3-amine Pyrazolo[4,3-c]pyridine 4 3 213.03 TLR7-9 antagonists
7-Bromo-1H-pyrazolo[3,4-c]pyridine Pyrazolo[3,4-c]pyridine 7 None 198.02 Synthetic intermediate

Functional Group Variations

1-Methyl-1H-pyrazolo[4,3-c]pyridin-3-amine Hydrochloride

  • Structure : Methyl group at position 1, amine at position 3 (CAS: 1909314-07-3).
  • Properties : Molecular weight 184.62 g/mol ; enhanced metabolic stability due to methylation .
  • Applications : Building block for anticancer and CNS-targeting drugs.

3-Amino-2-phenyl-2H-pyrazolo[4,3-c]pyridine-4,6-diol

  • Structure : Diol and phenyl substituents.
  • Properties : Inhibits RSK2 kinase (IC₅₀ < 1 µM) .
  • Key Difference : Additional hydroxyl groups improve solubility but reduce membrane permeability compared to the brominated analogue.

Table 2: Impact of Substituents on Bioactivity

Compound Substituents Biological Target Activity (IC₅₀)
7-Bromo-1H-pyrazolo[4,3-c]pyridin-3-amine Br, NH₂ Kinases, microbial enzymes Not reported
3-Amino-2-phenyl-2H-pyrazolo[4,3-c]pyridine-4,6-diol Phenyl, diol RSK2 kinase <1 µM
1-Methyl-1H-pyrazolo[4,3-c]pyridin-3-amine CH₃, NH₂ mGlu4 receptor Potentiator

Core Structure Variations

Pyrazolo[3,4-b]pyridine Derivatives

  • Example : 6-(3,5-Dimethoxyphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine (APcK110).
  • Properties : Potent Kit kinase inhibitor (IC₅₀ = 12 nM) .
  • Key Difference : The [3,4-b] fusion shifts substituent positions, optimizing hydrophobic interactions in kinase binding pockets.

Pyrazolo[1,5-a]pyrimidine Derivatives

  • Example : 6-Bromo-3-(1-methylpyrazol-4-yl)-5-(3R)-piperidinyl-pyrazolo[1,5-a]pyrimidin-7-amine.
  • Properties : DNA ligase inhibitor (SCH 900776; MK-8776) .
  • Key Difference : Expanded ring system increases molecular complexity and target selectivity.

Biological Activity

7-Bromo-1H-pyrazolo[4,3-c]pyridin-3-amine is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrazole ring fused to a pyridine ring and substituted with a bromine atom at the 7th position and an amine group at the 3rd position, imparts distinct biological properties. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

  • Molecular Formula : C6H4BrN3
  • Molecular Weight : 198.02 g/mol
  • Structure : The compound features a bromine atom and an amine group that are crucial for its biological activity.

Anticancer Properties

Research indicates that 7-Bromo-1H-pyrazolo[4,3-c]pyridin-3-amine exhibits promising anticancer properties. A study demonstrated its efficacy against various cancer cell lines, particularly MDA-MB-231 (breast cancer) and HepG2 (liver cancer), showing IC50 values of 2.43–7.84 μM and 4.98–14.65 μM, respectively . The compound's mechanism involves:

  • Microtubule Destabilization : It has been shown to inhibit microtubule assembly, leading to apoptosis in cancer cells. For instance, compounds derived from this structure induced significant morphological changes and enhanced caspase-3 activity at concentrations as low as 1.0 μM .
  • Cell Cycle Arrest : In cell cycle analysis, it was observed that certain derivatives arrested MDA-MB-231 cells in the G2/M phase at specific concentrations .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although more extensive research is needed to establish its efficacy and mechanism of action in this context.

The biological activity of 7-Bromo-1H-pyrazolo[4,3-c]pyridin-3-amine is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound can bind to enzymes involved in cell proliferation and survival pathways, potentially leading to reduced tumor growth.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways related to cancer progression and immune responses .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique aspects of 7-Bromo-1H-pyrazolo[4,3-c]pyridin-3-amine:

Compound NameStructure CharacteristicsBiological Activity
6-Bromo-1H-pyrazolo[4,3-pyridine] Similar pyrazole-pyridine structureModerate anticancer activity
4-Bromo-1H-pyrazolo[3,4-c]pyridine Different substitution patternLimited data on biological activity
7-Azido-1H-pyrazolo[4,3-c]pyridin-3-amine Nucleophilic substitution derivativeEnhanced antimicrobial properties

Case Studies

Several studies have highlighted the potential of 7-Bromo-1H-pyrazolo[4,3-c]pyridin-3-amine as a lead compound for drug development:

  • Study on Anticancer Activity : In vitro studies showed that derivatives of this compound could effectively inhibit the proliferation of breast cancer cells through apoptosis induction and cell cycle arrest mechanisms .
  • Research on Antimicrobial Effects : Initial screenings indicated potential antibacterial activity against Gram-positive and Gram-negative bacteria; however, further studies are required to confirm these findings.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.